CDK9/CycT1-IN-93
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDK9/CycT1-IN-93 is a highly specific, ATP-competitive inhibitor of CDK9/CycT1 with antiviral activity.
科学的研究の応用
Targeting CDK9 in Cancer Treatment
CDK9 inhibitors have emerged as a promising therapeutic approach in various types of cancer due to their ability to impact multiple survival pathways. Specifically, in glioblastoma, a highly resistant and challenging type of brain tumor, CDK9 inhibitors have shown potential in overcoming treatment resistance. They act by affecting crucial processes such as transcription, metabolism, DNA damage repair, epigenetics, and immune responses, thereby facilitating an anti-tumor effect. Some small-molecule inhibitors of CDK9 are already in clinical trials, indicating progress in this area (Ranjan et al., 2021).
CDK9 in Cardiac Muscle Cell Size Regulation
Research has implicated CDK9 as a critical factor in cardiac hypertrophy, a condition where the heart muscle enlarges. Activation of CDK9 has been observed in various models simulating increased cardiac mass. Interestingly, the activation involves the dissociation of an endogenous inhibitor, 7SK small nuclear RNA (snRNA), suggesting a unique regulatory mechanism. Experimental models have shown that manipulating CDK9 activity can either provoke or prevent cardiac hypertrophy, underscoring its significance in heart health and disease (Sano & Schneider, 2003).
CDK9 as a Target in Atherosclerosis
CDK9's role extends to the inflammatory processes underlying atherosclerosis, a condition characterized by the buildup of plaques in arteries. Inhibiting CDK9 in monocytes, a type of immune cell, can potentially modulate cytokine secretion and interactions with endothelial cells, thereby influencing the inflammatory cascade in atherosclerosis. This points to CDK9 as a novel target for both the prognosis and treatment of this cardiovascular disease (Han et al., 2014).
CDK9 in Acute Myeloid Leukemia (AML) Treatment
Targeting CDK pathways, including CDK9, is an emerging therapeutic strategy in AML. CDK9 inhibitors, notably alvocidib, have shown encouraging clinical activity in both newly diagnosed and relapsed/refractory AML cases. Research suggests that the dependence of leukemic cells on certain proteins may predict the response to CDK9 inhibitors, presenting a potential for targeted therapy in AML (Lee & Zeidner, 2019).
特性
CAS番号 |
1606169-44-1 |
---|---|
分子式 |
C27H28N3O3P |
分子量 |
473.51 |
IUPAC名 |
(3-((6-(2-(Benzyloxy)phenyl)pyrimidin-4-yl)amino)benzyl)(propyl)phosphinic acid |
InChI |
InChI=1S/C27H28N3O3P/c1-2-15-34(31,32)19-22-11-8-12-23(16-22)30-27-17-25(28-20-29-27)24-13-6-7-14-26(24)33-18-21-9-4-3-5-10-21/h3-14,16-17,20H,2,15,18-19H2,1H3,(H,31,32)(H,28,29,30) |
InChIキー |
IIZHHHNHDPJHJK-UHFFFAOYSA-N |
SMILES |
O=P(CCC)(CC1=CC=CC(NC2=NC=NC(C3=CC=CC=C3OCC4=CC=CC=C4)=C2)=C1)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CDK9/CycT1-IN93; CDK9/CycT1IN-93; CDK9/CycT1IN93; CDK9/CycT1 IN 93; CDK9/CycT1-IN-93 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。